
Oct-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-3-ene-1,2-diol is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms and hydroxyl groups attached to the first and second carbon atoms. This compound is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. Vicinal diols are known for their versatility in chemical reactions and their importance in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oct-3-ene-1,2-diol can be synthesized through the dihydroxylation of oct-3-ene. This process involves the addition of hydroxyl groups to the double bond of oct-3-ene. One common method for this transformation is the use of osmium tetroxide (OsO₄) as an oxidizing agent. The reaction typically proceeds in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide, allowing for catalytic amounts to be used .
Another method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. This reaction also results in the formation of vicinal diols, although it may lead to over-oxidation if not carefully controlled .
Industrial Production Methods
Industrial production of this compound often relies on the same principles as laboratory synthesis but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on factors such as cost, availability, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to optimize the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oct-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The double bond can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed to reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated diols.
Substitution: Formation of halides, ethers, or esters.
Applications De Recherche Scientifique
Oct-3-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of oct-3-ene-1,2-diol in chemical reactions typically involves the nucleophilic attack of the hydroxyl groups or the double bond. For example, in the dihydroxylation reaction, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of a cyclic intermediate . This intermediate is then hydrolyzed to yield the vicinal diol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.
Butane-2,3-diol: Another vicinal diol with a similar structure but different carbon chain length.
Hexane-2,3-diol: A longer-chain vicinal diol with similar chemical properties.
Uniqueness
Oct-3-ene-1,2-diol is unique due to the presence of both a double bond and vicinal hydroxyl groups, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
40735-16-8 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
oct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h5-6,8-10H,2-4,7H2,1H3 |
Clé InChI |
XTGAENOYYJUUMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
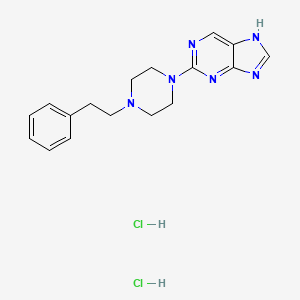
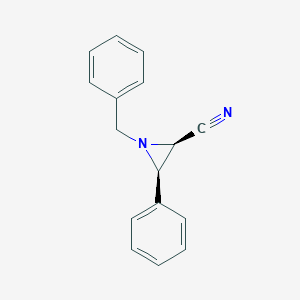
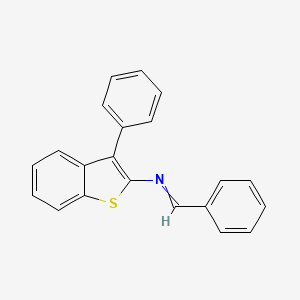
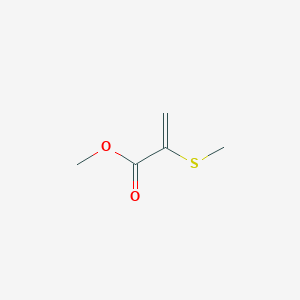

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
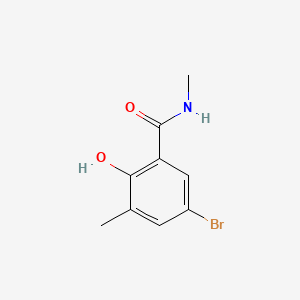
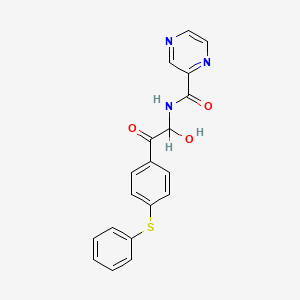
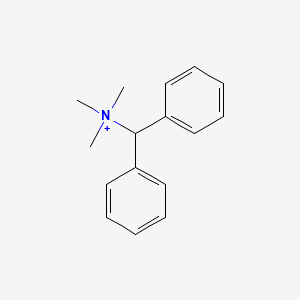
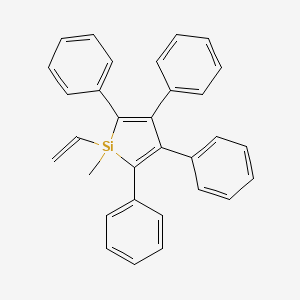
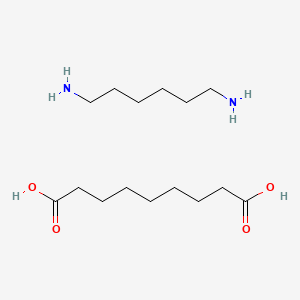
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
